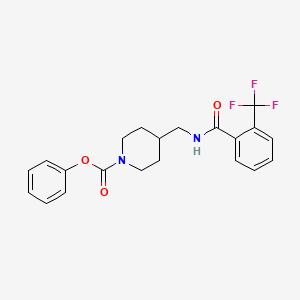
Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in modulating neurokinin receptors and other biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H21F3N2O3
- Molecular Weight : 404.4 g/mol
The trifluoromethyl group is notable for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Neurokinin Receptor Modulation
Research indicates that compounds with similar structures can act as modulators of neurokinin receptors (NK1, NK2, NK3). The neurokinin receptor system is involved in various physiological processes, including pain perception, inflammation, and mood regulation. For instance, a related compound was shown to modulate NK1 receptors effectively, suggesting that this compound may exhibit similar activities .
Antiparasitic Activity
Recent studies have highlighted the potential of piperidine derivatives in targeting parasitic infections. Compounds within this class have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In particular, modifications to the piperidine structure have been shown to enhance solubility and metabolic stability while retaining antiparasitic efficacy .
Enzyme Inhibition
The presence of the trifluoromethyl group has been associated with enhanced enzyme inhibition properties. For example, compounds featuring this group were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. The inhibition constants (IC50 values) for these interactions provide insight into the potency of such compounds .
Toxicity Profile
Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate potential risks such as acute toxicity upon ingestion and possible allergic reactions upon skin contact .
Case Study 1: Neurokinin Receptor Modulation
In a study investigating neurokinin receptor modulators, derivatives similar to this compound were evaluated for their ability to inhibit NK1 receptor activity. The results demonstrated significant inhibition at nanomolar concentrations, suggesting a promising therapeutic application in managing conditions like anxiety and depression.
Case Study 2: Antimalarial Efficacy
A recent study focused on the antimalarial properties of a series of piperidine derivatives. Among these, one compound showed an EC50 value of 0.010 μM against P. falciparum, indicating high potency. Structural modifications that included trifluoromethyl groups were critical in enhancing both solubility and metabolic stability .
Table 1: Biological Activity Overview
| Activity Type | Compound Reference | IC50/EC50 Value | Notes |
|---|---|---|---|
| NK1 Receptor Inhibition | Similar Compound | <10 nM | Significant modulation observed |
| AChE Inhibition | Related Compound | 10.4 μM | Strong inhibitory effect |
| BChE Inhibition | Related Compound | 7.7 μM | Potent against cholinesterases |
| Antimalarial Activity | Piperidine Derivative | EC50 = 0.010 μM | High potency against P. falciparum |
Propriétés
IUPAC Name |
phenyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)18-9-5-4-8-17(18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWXJWTQRWAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














